Zileuton O-glucuronide is a metabolite of Zileuton, a medication used to treat asthma PubChem: . While Zileuton itself is the active ingredient in the medication, the body naturally processes (metabolizes) Zileuton into various compounds, including Zileuton O-glucuronide. Scientific research into Zileuton O-glucuronide primarily focuses on its role in understanding Zileuton's metabolism and potential interactions within the body.
Zileuton O-glucuronide is a major metabolite of Zileuton, and studying its formation and excretion can help researchers understand how the body absorbs, processes, and eliminates Zileuton PubChem: . This information is crucial for determining factors such as appropriate dosage, potential drug interactions, and potential side effects.
Zileuton O-glucuronide is a significant metabolite of zileuton, an orally active inhibitor of the enzyme 5-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are mediators of inflammation and play a crucial role in conditions such as asthma. The chemical structure of zileuton O-glucuronide is characterized by the addition of a glucuronic acid moiety to zileuton, enhancing its solubility and facilitating its excretion from the body. Zileuton O-glucuronide has the molecular formula C17H20N2O8S and a molecular weight of approximately 396.42 g/mol .
Zileuton O-glucuronide itself does not have a known mechanism of action. As a metabolite, it is considered inactive and serves as a byproduct for the excretion of zileuton.
Zileuton O-glucuronide primarily undergoes hydrolysis, which can occur in the presence of water and enzymes such as β-glucuronidase. This reaction results in the cleavage of the glucuronide moiety, potentially regenerating zileuton or leading to other metabolites. The metabolic pathway of zileuton involves its initial conversion to several metabolites, including two diastereomeric O-glucuronides, which are major metabolites found in human plasma and urine .
Zileuton O-glucuronide is not pharmacologically active in the same way as its parent compound, zileuton. Instead, it serves as a means for the body to eliminate zileuton more effectively. The biological activity of zileuton itself includes inhibition of leukotriene formation, which mitigates inflammatory responses associated with asthma and other allergic conditions. Zileuton has been shown to reduce neutrophil and eosinophil migration, decrease levels of inflammatory cytokines, and inhibit bronchoconstriction in various animal models .
The synthesis of zileuton O-glucuronide typically involves the enzymatic conjugation of zileuton with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) present in the liver, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to hydroxyl groups on zileuton . This biotransformation enhances the compound's solubility and promotes its elimination through urine.
Zileuton O-glucuronide is primarily studied within the context of drug metabolism and pharmacokinetics. Its role as a metabolite helps researchers understand the pharmacological profile and safety profile of zileuton when used as an asthma treatment. While it does not have direct therapeutic applications, monitoring its levels can provide insights into patient responses to zileuton therapy and potential side effects associated with its use .
Zileuton O-glucuronide can be compared with other glucuronides formed from similar compounds that also inhibit leukotriene synthesis or have anti-inflammatory properties. Here are some similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Montelukast | C35H36ClNNaO3S | Leukotriene receptor antagonist; used for asthma control |
| Pranlukast | C22H24N2O4S | Selective leukotriene receptor antagonist; anti-inflammatory |
| Fexofenadine | C32H39NO4 | Antihistamine; reduces allergic reactions |
| Zafirlukast | C23H24N2O4S | Another leukotriene receptor antagonist; similar action |
Uniqueness: Zileuton O-glucuronide stands out due to its role as a metabolite rather than an active therapeutic agent. Unlike montelukast and pranlukast, which act directly on leukotriene receptors, zileuton inhibits leukotriene synthesis at an earlier stage by blocking 5-lipoxygenase activity. This mechanism provides a different therapeutic approach in managing asthma and related inflammatory conditions.
UDP-glucuronosyltransferase enzymes represent a critical superfamily of phase II drug-metabolizing enzymes that catalyze the conjugation of lipophilic substrates with glucuronic acid to enhance water solubility and facilitate excretion [5]. The glucuronidation of zileuton represents a major metabolic pathway, accounting for approximately 73.1 to 76.5% of the administered dose recovered in urine as glucuronide metabolites [3]. This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group of zileuton, forming zileuton O-glucuronide conjugates [6] [7].
The human UGT enzyme family comprises multiple isoforms with distinct substrate specificities and tissue distributions [5]. UGT1A9 emerges as the predominant enzyme responsible for zileuton glucuronidation, demonstrating the highest catalytic activity among the tested isoforms [11] [12]. This enzyme is abundantly expressed in human liver and plays essential roles in the elimination and detoxification of drugs, xenobiotics, and endogenous compounds [12]. UGT1A9 catalyzes the glucuronidation of numerous pharmaceutical compounds including propofol, entacapone, indomethacin, mycophenolic acid, and oxazepam [5].
The glucuronidation reaction proceeds through a nucleophilic substitution mechanism where the electron-rich hydroxyl group of zileuton attacks the anomeric carbon of UDP-glucuronic acid [33]. This conjugation reaction occurs primarily in the endoplasmic reticulum of hepatocytes, where UGT enzymes are membrane-bound and oriented toward the luminal side [24]. The resulting zileuton O-glucuronide metabolites exist as two diastereomeric conjugates, which represent the major metabolites identified in human plasma and urine [6] [7].
UGT2B7 also contributes to zileuton metabolism, although to a lesser extent than UGT1A9 [9]. This enzyme demonstrates activity toward zileuton with substrate inhibition kinetics and participates in the overall hepatic clearance of the compound [9]. The combined activity of multiple UGT isoforms ensures efficient conjugation and elimination of zileuton from the systemic circulation [3].
The enzymatic kinetics of zileuton glucuronidation by UGT1A9 demonstrate characteristic Michaelis-Menten behavior with specific kinetic parameters that reflect the enzyme-substrate interaction [8] [16]. Recombinant UGT1A9 exhibits variable kinetic constants depending on experimental conditions, with Km values ranging from 35 to 400 μM for zileuton as substrate [8]. The enzyme demonstrates substrate-dependent kinetic behavior, indicating complex binding interactions within the active site [8].
Stereoselective glucuronidation represents a significant aspect of zileuton metabolism by human hepatic microsomes [16]. The S-isomer of zileuton undergoes glucuronidation at rates 3.6 to 4.3-fold greater than the R-isomer, reflecting differential enzyme-substrate interactions [16]. The apparent Km values for R-isomer and S-isomer glucuronidation are 392.9 ± 35.9 μM and 322.5 ± 22.0 μM, respectively, while the apparent Vmax for the S-isomer (5.2 ± 0.7 nmol/mg protein/min) exceeds that of the R-isomer by 3.4-fold [16].
The competitive inhibition observed between zileuton enantiomers provides additional insights into enzyme kinetics [16]. Each isomer competitively inhibits the glucuronidation of its antipode, with the average Ki for S-isomer inhibition of R-isomer glucuronidation (197.8 ± 61.3 μM) being 2.4-fold lower than the reciprocal interaction [16]. This stereoselective pattern explains the more rapid clearance of the S-isomer observed in clinical studies [16].
| Enzyme System | Km (μM) | Vmax (nmol/min/mg) | Substrate | Notes |
|---|---|---|---|---|
| Human Liver Microsomes | Variable | Variable | Zileuton | Major metabolic pathway [3] |
| UGT1A9 (recombinant) | 35-400 | Substrate dependent | Zileuton | Primary enzyme involved [8] |
| Human Hepatic Microsomes | 392.9 ± 35.9 | Not specified | R(+)-Zileuton | Lower glucuronidation rate [16] |
| Human Hepatic Microsomes | 322.5 ± 22.0 | 5.2 ± 0.7 | S(-)-Zileuton | Higher glucuronidation rate [16] |
The formation rate-limited elimination of glucuronide metabolites indicates that the conjugation step represents the rate-determining process in zileuton clearance [3]. This kinetic characteristic results in glucuronide metabolites exhibiting elimination half-lives that reflect the formation rate rather than the intrinsic elimination rate [3]. The renal clearance of zileuton glucuronide metabolites exceeds normal glomerular filtration rate, suggesting active tubular secretion in addition to passive filtration [3].
Significant interspecies differences exist in the phase II metabolism of zileuton, reflecting variations in UDP-glucuronosyltransferase expression, activity, and substrate specificity across species [25] [26]. These differences have important implications for translating preclinical findings to human therapeutic applications and understanding species-specific toxicity patterns [28].
Human hepatic metabolism of zileuton demonstrates robust glucuronidation capacity, with UGT1A9 and UGT2B7 serving as the primary conjugating enzymes [5] [11]. The human metabolic profile shows predominant formation of O-glucuronide conjugates, which account for the majority of zileuton elimination [6] [7]. This efficient glucuronidation pathway contributes to the relatively short elimination half-life of 2.5 hours observed in human subjects [7].
Laboratory animal species exhibit markedly different metabolic patterns compared to humans [25] [28]. Rodent species, including rats and mice, demonstrate variable glucuronidation activity with different UGT isoform expression profiles [25]. These species differences result in altered metabolite formation ratios and potentially different toxicological profiles [27]. In rat liver microsomal systems, zileuton undergoes biotransformation to 2-acetylbenzothiophene, which represents a distinct metabolic pathway not prominent in human metabolism [31].
| Species | Glucuronidation Activity | Primary UGT Enzymes | Metabolic Profile | Clinical Relevance |
|---|---|---|---|---|
| Human | High | UGT1A9, UGT2B7 | O-glucuronides major | Therapeutic monitoring [3] [11] |
| Rat | Moderate | UGT homologs | Different pattern | Toxicity studies [31] |
| Mouse | Variable | UGT homologs | Different pattern | Efficacy models [27] |
| Dog | Limited | CYP-dependent | N-dehydroxylation dominant | Veterinary applications [28] |
| Monkey | High | Similar to human | Similar to human | Preclinical safety [17] |
Canine metabolism demonstrates particularly distinct characteristics, with limited glucuronidation capacity and preferential cytochrome P450-mediated pathways [28] [30]. Dogs exhibit deficient N-acetyltransferase activity and altered phase II conjugation patterns compared to other species [30]. This metabolic difference contributes to species-specific drug responses and necessitates careful consideration in veterinary applications [30].
Primate species, particularly cynomolgus monkeys, demonstrate metabolic profiles more similar to humans, making them valuable models for preclinical safety evaluation [17] [29]. Zileuton exhibits activity as an orally active inhibitor of leukotriene B4 formation in multiple species including dogs, monkeys, rats, sheep, and rabbits, although the underlying metabolic pathways may differ [17].
The development of humanized UDP-glucuronosyltransferase mouse models represents an important advancement in bridging species differences [25]. These genetically modified animals express human UGT1 enzymes and provide more predictive models for human drug glucuronidation and associated toxicity patterns [25].
Zileuton undergoes multiple competing metabolic pathways that influence the overall disposition and elimination of the compound [14] [18]. While glucuronidation represents the predominant route of metabolism, N-dehydroxylation and oxidative pathways catalyzed by cytochrome P450 enzymes constitute important alternative biotransformation routes [7] [14].
N-dehydroxylation of zileuton produces an inactive metabolite designated A-66193, which represents a significant competing pathway to glucuronidation [14] [18]. This metabolite forms through the action of gastrointestinal microflora prior to zileuton absorption, and its formation increases with delayed absorption of the parent compound [14] [18]. The N-dehydroxylated metabolite exhibits highly variable pharmacokinetics with more than dose-proportional increases in exposure parameters [3].
Cytochrome P450-mediated oxidative metabolism represents another competing pathway for zileuton biotransformation [7] [18]. In vitro studies utilizing human liver microsomes demonstrate that zileuton and its N-dehydroxylated metabolite undergo oxidative metabolism by CYP1A2, CYP2C9, and CYP3A4 isoenzymes [7] [18]. This multi-enzyme involvement contributes to the complex pharmacokinetic profile observed with zileuton administration [7].
The formation of 2-acetylbenzothiophene through biotransformation represents a species-specific metabolic pathway identified in rat liver microsomal systems [31]. This metabolite undergoes further bioactivation to reactive intermediates with potential for protein adduct formation and oxidative damage [31]. The 2-acetylbenzothiophene pathway demonstrates the importance of species differences in metabolic activation and potential toxicity mechanisms [31].
Sulfation pathways, while not extensively characterized for zileuton, represent potential competing conjugation reactions typical of phase II metabolism [33]. These pathways involve sulfotransferase enzymes that catalyze the transfer of sulfate groups to hydroxyl-containing substrates [33]. The relative contribution of sulfation versus glucuronidation depends on substrate affinity, enzyme expression levels, and cofactor availability [33].
Zileuton O-glucuronide represents a major metabolite formed through the glucuronidation of zileuton, the parent 5-lipoxygenase inhibitor compound. The formation and subsequent absorption characteristics of this metabolite are intimately linked to the pharmacokinetic profile of zileuton itself, given that zileuton O-glucuronide is not directly administered but rather generated through hepatic and extrahepatic biotransformation processes [1] [2].
The absorption dynamics of zileuton O-glucuronide are fundamentally different from conventional orally administered drugs, as this metabolite is formed endogenously following zileuton administration. Zileuton demonstrates rapid absorption with a mean time to peak plasma concentration of 1.7 hours and achieves a mean peak level of 4.98 μg/mL following oral administration [3] [4]. The parent compound exhibits excellent systemic bioavailability, with 94.5% of the administered dose recovered in systemic circulation [2] [4].
Following zileuton administration, the formation of zileuton O-glucuronide occurs primarily through glucuronidation reactions catalyzed by UDP-glucuronosyltransferase enzymes. Two diastereomeric O-glucuronide conjugates have been identified as the major metabolites of zileuton in human plasma and urine [2] [4]. These conjugates demonstrate formation rate-limited kinetics, meaning that their elimination from the body is controlled by the rate of their formation rather than their intrinsic clearance [1] [5].
The glucuronidation process exhibits stereoselective characteristics, with the S-isomer of zileuton demonstrating 3.6- to 4.3-fold greater glucuronidation rates compared to the R-isomer [6]. This stereoselective metabolism results in preferential formation of the S-zileuton O-glucuronide conjugate. The apparent Michaelis-Menten constant values for the R-isomer and S-isomer glucuronidation are 392.9 ± 35.9 μM and 322.5 ± 22.0 μM, respectively, while the maximum velocity for the S-isomer is 3.4-fold greater than the R-isomer [6].
In human subjects, the urinary recovery of zileuton glucuronide metabolites ranges from 73.1% to 76.5% of the administered zileuton dose, with no significant dose-related differences observed across the therapeutic range [1]. This extensive urinary recovery demonstrates the quantitative importance of glucuronidation as the primary elimination pathway for zileuton.
The bioavailability of zileuton O-glucuronide is inherently linked to the absorption and first-pass metabolism of the parent compound. Since zileuton undergoes significant hepatic glucuronidation, the systemic exposure to zileuton O-glucuronide is influenced by both hepatic and extrahepatic glucuronidation capacity. The metabolite demonstrates excellent aqueous solubility due to the hydrophilic glucuronic acid moiety, facilitating its distribution in plasma and subsequent renal elimination [7].
The tissue distribution characteristics of zileuton O-glucuronide are fundamentally influenced by its hydrophilic nature and charged properties conferred by the glucuronic acid conjugation. Unlike the parent compound zileuton, which demonstrates significant lipophilicity and extensive tissue distribution with an apparent volume of distribution of 1.2 L/kg, zileuton O-glucuronide exhibits restricted distribution primarily to extracellular fluid compartments [2] [4].
Plasma protein binding of zileuton O-glucuronide is expected to be high, consistent with other glucuronide metabolites. While specific protein binding data for zileuton O-glucuronide is limited, the parent compound zileuton demonstrates 93% plasma protein binding, primarily to albumin with minor binding to α1-acid glycoprotein [2] [3] [4]. The R-enantiomer of zileuton shows greater plasma protein binding compared to the S-enantiomer, with binding percentages of 96% and 88%, respectively [8]. This stereoselective binding pattern likely extends to the corresponding O-glucuronide metabolites.
The glucuronide conjugates of zileuton are highly hydrophilic and negatively charged at physiological pH, characteristics that significantly influence their tissue distribution patterns. These properties restrict the metabolites primarily to plasma and extracellular fluid spaces, with minimal penetration into intracellular compartments or lipophilic tissues [7]. The apparent volume of distribution for zileuton O-glucuronide is expected to be substantially lower than that of the parent compound, likely approximating extracellular fluid volume.
Tissue distribution of zileuton O-glucuronide is further influenced by the expression and activity of membrane transporters responsible for glucuronide transport. Organic anion transporting polypeptides, particularly hepatic sinusoidal transporters such as OATP1B1 and OATP1B3, play critical roles in the hepatic uptake of glucuronide metabolites from systemic circulation [7]. This hepatic uptake mechanism may contribute to the hepatic accumulation of zileuton O-glucuronide and its subsequent biliary excretion.
The blood-to-plasma concentration ratio for zileuton and its metabolites ranges from 0.65 to 0.68, indicating preferential distribution in plasma rather than cellular components of blood [8]. This distribution pattern is consistent with the hydrophilic nature of the glucuronide metabolites and their high plasma protein binding characteristics.
Efflux transporters, particularly multidrug resistance-associated proteins located on the basolateral membrane of hepatocytes and enterocytes, facilitate the transport of zileuton O-glucuronide from intracellular compartments to systemic circulation [7]. MRP3 and MRP4 transporters are particularly important for the hepatic efflux of glucuronide conjugates, driving their distribution into systemic circulation and contributing to their systemic exposure.
The enterohepatic recirculation of zileuton O-glucuronide represents a complex pharmacokinetic process that involves the coordinated action of hepatic uptake transporters, biliary efflux mechanisms, and intestinal reabsorption pathways. This recycling process can significantly influence the pharmacokinetic profile of the metabolite and may contribute to prolonged systemic exposure despite efficient renal elimination [7].
Hepatic uptake of zileuton O-glucuronide from systemic circulation occurs through organic anion transporting polypeptides, particularly OATP1B1 and OATP1B3, which are expressed on the sinusoidal membrane of hepatocytes [7]. These transporters demonstrate significant capacity for glucuronide conjugate uptake and play a crucial role in the hepatic clearance of circulating metabolites. The efficiency of this hepatic uptake process determines the extent to which zileuton O-glucuronide undergoes biliary excretion versus renal elimination.
Following hepatic uptake, zileuton O-glucuronide can be excreted into bile through the action of apical efflux transporters, primarily multidrug resistance-associated protein 2 and breast cancer resistance protein [7]. These transporters are located on the canalicular membrane of hepatocytes and actively transport glucuronide conjugates from hepatocytes into bile. The biliary excretion of zileuton O-glucuronide facilitates its delivery to the intestinal lumen, where it may undergo further metabolism or reabsorption.
The intestinal phase of enterohepatic recirculation involves the potential hydrolysis of zileuton O-glucuronide by bacterial β-glucuronidases present in the gut microflora. This enzymatic hydrolysis can regenerate the parent compound or other metabolites, which may then be reabsorbed across the intestinal epithelium [9]. The extent of this hydrolysis depends on the specific bacterial enzyme activity and the residence time of the metabolite in the intestinal lumen.
Recent evidence suggests that hepatocytes demonstrate highly efficient biliary clearance of gut-generated glucuronides, a process that may contribute to the enterohepatic recycling of zileuton O-glucuronide [7]. This recycling mechanism can result in prolonged apparent plasma half-life and sustained systemic exposure to both the metabolite and potentially regenerated parent compound.
The hepatocyte hopping phenomenon, whereby glucuronide conjugates secreted into blood by efflux transporters can be taken up again by neighboring hepatocytes, may also contribute to the hepatic handling of zileuton O-glucuronide [7]. This process, mediated by the coordinated action of OATP uptake transporters and MRP efflux transporters, can enhance the efficiency of biliary excretion and reduce systemic accumulation of the metabolite.
The clinical significance of enterohepatic recirculation for zileuton O-glucuronide is evidenced by the observation that the elimination of glucuronide metabolites is formation rate-limited, suggesting that recycling processes may contribute to their apparent pharmacokinetic behavior [1] [5]. This recycling can result in sustained exposure to the metabolite even after cessation of zileuton administration.
The renal elimination of zileuton O-glucuronide represents the primary clearance mechanism for this metabolite, accounting for the majority of its systemic elimination. The renal clearance of zileuton glucuronide metabolites significantly exceeds normal glomerular filtration rate, providing compelling evidence for active tubular secretion as a major component of renal elimination [1] [5].
Normal glomerular filtration rate in healthy adults approximates 120 mL/min/1.73m², yet the renal clearance of zileuton O-glucuronide surpasses this value, indicating that tubular secretion contributes substantially to overall renal elimination [1]. This active transport mechanism involves specific renal transporters that recognize glucuronide conjugates as substrates and facilitate their transport from blood to urine.
The tubular secretion of zileuton O-glucuronide likely involves organic anion transporters expressed on the basolateral membrane of proximal tubular cells. These transporters, including OAT1, OAT3, and other members of the organic anion transporter family, demonstrate broad substrate specificity for anionic compounds including glucuronide conjugates [7]. The uptake of zileuton O-glucuronide from blood into proximal tubular cells represents the rate-limiting step in tubular secretion.
Following uptake into proximal tubular cells, zileuton O-glucuronide is transported across the apical membrane into the tubular lumen through apical efflux transporters. Multidrug resistance-associated protein 2 and multidrug resistance-associated protein 4, both expressed on the apical membrane of proximal tubular cells, serve as potential efflux pathways for glucuronide conjugates [7]. The coordinated action of basolateral uptake and apical efflux transporters achieves efficient tubular secretion of the metabolite.
The renal clearance mechanism for zileuton O-glucuronide demonstrates capacity-limited characteristics, as evidenced by the observation that metabolite-to-parent area under the curve ratios progressively increase with declining renal function [5]. In patients with chronic renal impairment, the accumulation of zileuton O-glucuronide occurs due to reduced tubular secretion capacity, while the pharmacokinetics of the parent compound remain largely unchanged.
Clinical studies in patients with varying degrees of renal impairment have demonstrated that the mean metabolite-to-parent area under the curve ratios for zileuton glucuronides progressively increase as renal function declines [5]. This pattern is consistent with saturable tubular secretion mechanisms and suggests that the renal elimination of zileuton O-glucuronide may be subject to drug-drug interactions involving renal transporters.
The formation rate-limited elimination characteristics of zileuton O-glucuronide contribute to its renal clearance profile. Since the elimination of the metabolite is controlled by its formation rate rather than its intrinsic clearance capacity, changes in glucuronidation activity can significantly influence the apparent renal clearance of the metabolite [1] [5]. This relationship explains why renal impairment primarily affects metabolite accumulation rather than parent compound elimination.
The tubular secretion pathway for zileuton O-glucuronide represents a potential site for drug-drug interactions, particularly with compounds that share similar renal transport mechanisms. Organic anion transporter inhibitors or other glucuronide conjugates may compete for the same secretory pathways, potentially leading to reduced renal clearance and increased systemic exposure to zileuton O-glucuronide.
| Pharmacokinetic Parameter | Value | Clinical Significance |
|---|---|---|
| Absorption Characteristics | ||
| Time to Peak Formation | Formation rate-limited | Controlled by parent drug absorption |
| Bioavailability | 73.1-76.5% urinary recovery | Quantitatively important metabolite |
| Distribution Properties | ||
| Volume of Distribution | Restricted to extracellular fluid | Hydrophilic distribution pattern |
| Plasma Protein Binding | Expected >90% | Limited free fraction available |
| Elimination Characteristics | ||
| Renal Clearance | Exceeds glomerular filtration rate | Active tubular secretion mechanism |
| Elimination Kinetics | Formation rate-limited | Prolonged half-life versus parent |
| Transport Mechanisms | ||
| Hepatic Uptake | OATP1B1, OATP1B3 mediated | Potential for enterohepatic cycling |
| Renal Secretion | OAT-mediated tubular transport | Drug interaction potential |